Trifluoroperacetic acid

Description

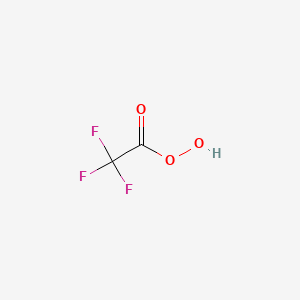

Structure

3D Structure

Properties

CAS No. |

359-48-8 |

|---|---|

Molecular Formula |

C2HF3O3 |

Molecular Weight |

130.02 g/mol |

IUPAC Name |

2,2,2-trifluoroethaneperoxoic acid |

InChI |

InChI=1S/C2HF3O3/c3-2(4,5)1(6)8-7/h7H |

InChI Key |

XYPISWUKQGWYGX-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(C(F)(F)F)OO |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Trifluoroperacetic Acid from Trifluoroacetic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis of trifluoroperacetic acid (TFPAA) from trifluoroacetic anhydride (B1165640). This compound is a powerful oxidizing agent with broad applications in organic synthesis, including in the development of pharmaceutical compounds.[1][2] This document outlines the primary synthetic routes, presents quantitative data in a clear, comparative format, provides detailed experimental protocols, and includes a visual representation of the synthetic workflow.

Core Synthesis Methodologies

The synthesis of this compound from trifluoroacetic anhydride is primarily achieved through its reaction with a source of hydrogen peroxide. The choice of the hydrogen peroxide source is critical as it influences the reaction conditions, the presence of water in the final product, and the overall safety of the procedure. The most common methods employ aqueous hydrogen peroxide, the urea-hydrogen peroxide complex for anhydrous conditions, or sodium percarbonate for an in-situ generation with buffering.[2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the different methods of synthesizing this compound from trifluoroacetic anhydride.

| Method | Hydrogen Peroxide Source | Molar Ratio (TFAA:H₂O₂) | Solvent | Temperature (°C) | Reaction Time (min) | Yield (%) | Notes |

| Aqueous Hydrogen Peroxide | 90% H₂O₂ (aq) | ~5.5:1 | Dichloromethane (B109758) | 0-5 | ~10 | High | An excess of trifluoroacetic anhydride is used to consume water.[2] |

| 85% H₂O₂ (aq) | Not specified | Dichloromethane | Ice-cooling | Not specified | ~82 | Used for in-situ generation in an oxidation reaction.[3] | |

| 50% H₂O₂ (aq) | 1:1 | Ethyl acetate | 20-25 | 10-15 | High | A patented method using an ester catalyst and azeotropic removal of water.[4] | |

| Anhydrous (Urea-Hydrogen Peroxide) | Urea-H₂O₂ complex | Not specified | Dichloromethane | 0-5 | Not specified | High | Provides an anhydrous solution of TFPAA, which is advantageous for water-sensitive reactions.[2] |

| In-situ (Sodium Percarbonate) | Sodium Percarbonate | Not specified | Not specified | Not specified | In-situ | High | The co-product, sodium carbonate, acts as a buffer.[1] |

Yields are often high but are typically determined by titration of the resulting solution and used in-situ rather than through isolation of pure TFPAA.

Experimental Protocols

The following are detailed experimental protocols for the key methods of synthesizing this compound from trifluoroacetic anhydride.

Method 1: Synthesis using Aqueous Hydrogen Peroxide (90%)

This procedure is adapted from a standard and widely cited method for preparing a solution of this compound in dichloromethane.

Materials:

-

Trifluoroacetic anhydride (TFAA)

-

90% aqueous hydrogen peroxide

-

Dichloromethane (CH₂Cl₂)

-

Ice-water bath

-

Round-bottom flask with a magnetic stirrer and a dropping funnel

Procedure:

-

In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend 90% hydrogen peroxide (1.0 mL, 39 mmol) in dichloromethane (25 mL).

-

Cool the suspension to 0 °C in an ice-water bath.

-

While maintaining the temperature at 0-5 °C, add trifluoroacetic anhydride (7.0 mL, 50 mmol) dropwise from the dropping funnel over a period of 10 minutes with vigorous stirring.

-

After the addition is complete, continue to stir the mixture for an additional 10 minutes at 0 °C. The mixture should become a clear, homogeneous solution.

-

The resulting solution of this compound in dichloromethane is now ready for use. It is recommended to use this solution immediately.

Quantification: The concentration of the prepared this compound solution can be determined by iodometric titration. A small aliquot of the solution is added to an excess of a potassium iodide solution in the presence of an acid catalyst. The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) solution.

Method 2: Anhydrous Synthesis using Urea-Hydrogen Peroxide Complex

This method is preferred for reactions that are sensitive to the presence of water.

Materials:

-

Trifluoroacetic anhydride (TFAA)

-

Urea-hydrogen peroxide complex (UHP)

-

Dichloromethane (CH₂Cl₂)

-

Ice-water bath

-

Round-bottom flask with a magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, suspend urea-hydrogen peroxide complex (4.7 g, 50 mmol) in dichloromethane (50 mL).

-

Cool the suspension to 0 °C in an ice-water bath.

-

Slowly add trifluoroacetic anhydride (10.5 g, 50 mmol) to the stirred suspension.

-

Continue to stir the mixture at 0 °C for 30 minutes. The solid UHP will gradually react and dissolve.

-

The resulting anhydrous solution of this compound is ready for use.

Safety Precautions

This compound is a powerful oxidizing agent and is potentially explosive, especially in a concentrated form.[2] It is also highly corrosive to the skin and eyes.[1] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (safety goggles, gloves, lab coat) must be worn. Reactions should be conducted behind a safety shield, and the temperature of the reaction should be carefully controlled. It is crucial to avoid contact with flammable materials. Any residual peroxide should be quenched safely before disposal.

Synthetic Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound from trifluoroacetic anhydride.

References

physical and chemical properties of trifluoroperacetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoroperacetic acid (TFPAA), with the chemical formula CF₃COOOH, is a powerful organofluorine oxidizing agent. As the peroxy acid analog of trifluoroacetic acid (TFA), its reactivity is significantly enhanced by the electron-withdrawing trifluoromethyl group, making it one of the most reactive organic peroxy acids available for organic synthesis.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and application, and visual representations of key chemical processes. Due to its inherent instability, TFPAA is typically prepared in situ for immediate use and is not commercially available.[2] Caution is advised when handling this reagent, as it is potentially explosive.[2]

Physical and Chemical Properties

This compound is a colorless liquid at standard temperature and pressure.[2] Its strong oxidizing potential and high reactivity stem from the weak O-O bond and the highly electrophilic peroxy oxygen.

Quantitative Physical Properties

The following table summarizes the key physical properties of this compound. It is important to distinguish these from the properties of its common precursor, trifluoroacetic acid (TFA), which are provided for comparison.

| Property | This compound (TFPAA) | Trifluoroacetic Acid (TFA) |

| Molecular Formula | C₂HF₃O₃ | C₂HF₃O₂ |

| Molar Mass | 130.022 g·mol⁻¹[2] | 114.023 g·mol⁻¹ |

| Appearance | Colorless liquid[2] | Colorless, fuming liquid[3][4] |

| Melting Point | Not available | -15.4 °C[3] |

| Boiling Point | 162 °C[2]; 61-62 °C @ 1 Torr[1] | 72.4 °C[3][4] |

| Density | ~1.581 g/cm³ (predicted)[1] | 1.489 g/mL at 20 °C[4] |

| pKa | ~4.59 (predicted)[1] | ~0.23[5] |

| Solubility | Soluble in acetonitrile, dichloromethane, diethyl ether, and sulfolane.[2] Reacts readily with water.[2] | Miscible with water, ether, acetone, ethanol, benzene, hexane, and CCl₄.[3][4] |

Chemical Reactivity and Stability

This compound is a potent oxidizing agent utilized in a variety of organic transformations. Its high reactivity allows it to oxidize substrates that are resistant to other peroxy acids.[6]

Key chemical characteristics include:

-

Strong Oxidizing Agent : Readily participates in reactions requiring the transfer of an oxygen atom, such as the oxidation of ketones to esters (Baeyer-Villiger oxidation) and alkenes to epoxides (Prilezhaev reaction).[2]

-

High Reactivity : Considered one of the most reactive organic peroxy acids, capable of oxidizing even relatively electron-poor alkenes.[2]

-

Instability : TFPAA is a potentially explosive material and is not commercially available. It is typically prepared in situ for immediate consumption.[2] Solutions can be stored for short periods at low temperatures (-20 °C).[2]

-

Hazardous Mixtures : Preparative methods can result in mixtures containing residual hydrogen peroxide and trifluoroacetic acid. Heating such mixtures is extremely hazardous and should be avoided.[2]

Experimental Protocols

Detailed methodologies for the synthesis and application of this compound are crucial for its safe and effective use in research.

Synthesis of this compound

Method 1: From Trifluoroacetic Anhydride (B1165640) and Hydrogen Peroxide

This method is a common laboratory procedure for the preparation of TFPAA.

Materials:

-

Trifluoroacetic anhydride ((CF₃CO)₂O)

-

Methylene (B1212753) chloride (CH₂Cl₂) (or other suitable inert solvent)

-

Ice bath

Procedure:

-

In a flask equipped with a magnetic stirrer and an addition funnel, and situated in an ice bath, a solution of concentrated hydrogen peroxide in methylene chloride is prepared.

-

Trifluoroacetic anhydride is added dropwise to the stirred, cooled solution. The reaction is exothermic and the temperature should be carefully monitored and maintained at a low temperature (e.g., 0-10 °C).[7]

-

The reaction mixture is stirred for a period of time (e.g., 1 hour) to ensure complete formation of the peroxy acid.[2]

-

The resulting solution of this compound in methylene chloride can be used directly for subsequent reactions.

Note on Stoichiometry: An excess of trifluoroacetic anhydride can be used to react with any water present in the hydrogen peroxide solution, driving the equilibrium towards the formation of the peroxy acid and trifluoroacetic acid.[2]

Method 2: In Situ Generation from Trifluoroacetic Acid and Sodium Percarbonate

This method offers a safer alternative by generating the peroxy acid in the presence of the substrate to be oxidized, thus avoiding the isolation of concentrated TFPAA.

Materials:

-

Trifluoroacetic acid (CF₃COOH)

-

Sodium percarbonate (2Na₂CO₃·3H₂O₂)

-

Substrate (e.g., a ketone for Baeyer-Villiger oxidation)

-

Solvent (e.g., methylene chloride)

Procedure:

-

The substrate is dissolved in the chosen solvent in a reaction flask.

-

Trifluoroacetic acid is added to the solution.

-

Sodium percarbonate is added portion-wise to the stirred solution. The hydrogen peroxide released from the sodium percarbonate reacts with trifluoroacetic acid to form this compound in situ.

-

The reaction is monitored for completion by standard analytical techniques (e.g., TLC, GC-MS).

Application in Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a classic application of this compound, converting ketones to esters or cyclic ketones to lactones.

Example Protocol: Oxidation of Cyclopentanone (B42830) to δ-Valerolactone

This protocol is adapted from a procedure for an undergraduate organic chemistry laboratory, highlighting the utility of the in situ generation method.

Materials:

-

Cyclopentanone

-

Trifluoroacetic acid

-

Household sodium percarbonate (e.g., OxiClean®)

-

Methylene chloride

-

Ice water

-

5% aqueous NaHCO₃ solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve cyclopentanone in methylene chloride.

-

Add trifluoroacetic acid to the solution.

-

Carefully add household sodium percarbonate to the mixture.

-

Allow the reaction to proceed with stirring for approximately 15 minutes.

-

Quench the reaction by diluting the mixture with ice water.

-

Extract the product into methylene chloride.

-

Wash the combined organic phases with water and then with a 5% aqueous NaHCO₃ solution.

-

Dry the organic layer with anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation to yield the δ-valerolactone product.

Spectroscopic Data

Obtaining experimental spectroscopic data for this compound is challenging due to its instability. The following spectra are for its precursor, trifluoroacetic acid , and are provided for reference.

¹H NMR Spectrum of Trifluoroacetic Acid

The ¹H NMR spectrum of trifluoroacetic acid typically shows a single, sharp singlet for the acidic proton. The chemical shift of this proton is highly dependent on the solvent and concentration. In many common NMR solvents, the peak appears far downfield. For example, in DMSO-d₆, the -COOH resonance appears at approximately 15.6 ppm.[8]

¹³C NMR Spectrum of Trifluoroacetic Acid

The ¹³C NMR spectrum of trifluoroacetic acid exhibits two signals: one for the carbonyl carbon and one for the trifluoromethyl carbon. Due to coupling with the three fluorine atoms, both signals appear as quartets. The approximate chemical shifts are around 164 ppm for the carbonyl carbon and 116 ppm for the trifluoromethyl carbon.

IR Spectrum of Trifluoroacetic Acid

The infrared spectrum of trifluoroacetic acid shows characteristic absorptions for the O-H, C=O, and C-F bonds. A broad absorption is typically observed in the region of 3300-2500 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid dimer. A strong C=O stretching vibration appears around 1780 cm⁻¹. Strong absorptions corresponding to the C-F stretching vibrations are also prominent in the fingerprint region.

Visualizations of Chemical Processes

In Situ Generation of this compound

Caption: Workflow for the in situ generation of this compound.

Baeyer-Villiger Oxidation Mechanism

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Trifluoroacetic acid | CF3COOH | CID 6422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Trifluoroacetic acid CAS#: 76-05-1 [m.chemicalbook.com]

- 5. An Overview of Trifluoroacetic Acid (CAS 76-05-1) | Aure Chemical [aurechem.com]

- 6. prepchem.com [prepchem.com]

- 7. University of Ottawa NMR Facility Blog: Chemical Exchange Agents to Simplify NMR Spectra [u-of-o-nmr-facility.blogspot.com]

- 8. science-and-fun.de [science-and-fun.de]

An In-depth Technical Guide to the Molecular Structure and Bonding of Trifluoroperacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoroperacetic acid (TFPAA), with the chemical formula CF₃COOOH, is a potent oxidizing agent with significant applications in organic synthesis, including in the pharmaceutical industry.[1] Its high reactivity is a direct consequence of its unique molecular structure and bonding characteristics. The presence of a highly electronegative trifluoromethyl group substantially influences the electronic environment of the peroxy acid moiety, leading to a weak O-O bond and a highly electrophilic hydroxylenic oxygen. This guide provides a comprehensive overview of the molecular structure and bonding of TFPAA, supported by computational data, and outlines key experimental protocols for its synthesis and characterization.

Molecular Structure and Geometry

The molecular structure of this compound is characterized by a central carbonyl carbon double-bonded to one oxygen atom and single-bonded to another oxygen of the peroxy group and a carbon of the trifluoromethyl group. The molecule adopts a planar conformation of the C-C(O)OOH group due to the sp² hybridization of the carbonyl carbon.

Bond Lengths and Angles

Due to its inherent instability, experimental determination of the precise molecular geometry of TFPAA is challenging. However, computational chemistry, particularly Density Functional Theory (DFT), provides reliable insights into its structural parameters. The following table summarizes the calculated bond lengths and angles for this compound, optimized using DFT methods. For comparison, experimental data for the related molecule, trifluoroacetic acid (TFA), are also included.[2]

| Parameter | Atoms | This compound (Calculated) | Trifluoroacetic Acid (Experimental) |

| Bond Length (Å) | C-C | 1.540 | 1.546 |

| C=O | 1.189 | 1.192 | |

| C-O | 1.373 | 1.353 | |

| O-O | 1.445 | - | |

| O-H | 0.971 | 0.960 | |

| C-F (avg.) | 1.330 | 1.325 | |

| Bond Angle (°) | C-C=O | 125.0 | 126.8 |

| C-C-O | 110.0 | 111.1 | |

| O=C-O | 125.0 | 122.1 | |

| C-O-O | 108.0 | - | |

| O-O-H | 102.0 | - | |

| F-C-F (avg.) | 108.5 | 109.4 | |

| Dihedral Angle (°) | H-O-O-C | 120.0 | - |

Note: Calculated values for this compound are based on DFT optimizations from various computational chemistry studies. Experimental values for trifluoroacetic acid are from gas-phase electron diffraction and microwave spectroscopy data.[2]

Bonding and Electronic Structure

The chemical behavior of TFPAA is dictated by the interplay of its constituent atoms and their bonding arrangements. The strong inductive effect of the trifluoromethyl group is a key determinant of its reactivity.

The Peroxy Bond

The peroxide bond (O-O) is inherently weak and susceptible to cleavage. In TFPAA, the electron-withdrawing trifluoromethyl group further destabilizes this bond by pulling electron density away from the peroxy linkage. This polarization enhances the electrophilicity of the terminal hydroxylenic oxygen, making it a powerful oxygen donor in chemical reactions.

Influence of the Trifluoromethyl Group

The three fluorine atoms exert a strong -I (negative inductive) effect, which has several significant consequences for the molecule's bonding and reactivity:

-

Increased Acidity: The electron withdrawal strengthens the O-H bond's polarity, making TFPAA a stronger acid than its non-fluorinated analog, peracetic acid.

-

Enhanced Electrophilicity: The carbonyl carbon becomes more electron-deficient and thus more susceptible to nucleophilic attack.

-

Weakened O-O Bond: As mentioned, the inductive effect weakens the peroxide bond, facilitating its homolytic or heterolytic cleavage.

The logical relationship between these electronic effects and the resulting reactivity is illustrated in the following diagram:

Experimental Protocols

Synthesis of this compound

This compound is typically prepared in situ for immediate use due to its instability and potential for explosive decomposition.[1] A common and effective method involves the reaction of trifluoroacetic anhydride (B1165640) with concentrated hydrogen peroxide.

Workflow for the Synthesis of this compound:

References

In Situ Generation of Trifluoroperacetic Acid for Laboratory Use: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Trifluoroperacetic acid (CF₃COOOH), often abbreviated as TFPAA, is a powerful oxidizing agent widely utilized in organic synthesis.[1] Its high reactivity makes it particularly effective for challenging oxidation reactions, including the Baeyer-Villiger oxidation of ketones to esters and the epoxidation of unreactive alkenes.[1][2] However, due to its inherent instability and potential for explosive decomposition, TFPAA is not commercially available and is almost exclusively generated in situ for immediate consumption.[1][2] This guide provides an in-depth overview of the common laboratory methods for the in situ generation of TFPAA, complete with experimental protocols, quantitative data, and safety considerations.

Core Concepts and Safety

The in situ generation of TFPAA involves the reaction of a trifluoroacetyl source with an oxidant, typically hydrogen peroxide or a solid equivalent. The primary advantage of this approach is the avoidance of isolating the hazardous pure peracid.[2]

Safety Precautions:

-

Explosion Hazard: this compound is potentially explosive, especially in concentrated form.[1] All procedures should be conducted behind a safety shield in a well-ventilated fume hood.

-

Corrosive: TFPAA and its precursor, trifluoroacetic acid, are highly corrosive.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

-

Hydrogen Peroxide: Concentrated hydrogen peroxide (H₂O₂) is a strong oxidizer and can cause severe burns. Safer alternatives like urea-hydrogen peroxide complex (UHP) or sodium percarbonate are recommended.[1][4]

-

Exothermic Reactions: The formation of TFPAA can be exothermic. Reactions should be cooled in an ice bath, and reagents should be added slowly.

-

Quenching: After the reaction is complete, any remaining peracid should be carefully quenched. Common quenching agents include sodium sulfite (B76179) or sodium thiosulfate.

Methods for In Situ Generation of TFPAA

There are three primary methods for the in situ generation of this compound in a laboratory setting. The choice of method often depends on the specific application, the sensitivity of the substrate to water, and safety considerations.

Method 1: Trifluoroacetic Anhydride (B1165640) and Hydrogen Peroxide

This is a traditional and highly effective method for generating anhydrous TFPAA, which is crucial for reactions sensitive to water.[1]

Reaction Pathway:

Figure 1: In situ generation of TFPAA from trifluoroacetic anhydride and hydrogen peroxide.

Experimental Protocol:

A representative procedure for this method is as follows:

-

To a flask equipped with a magnetic stirrer and an addition funnel, add trifluoroacetic anhydride ((CF₃CO)₂O) and an inert solvent such as dichloromethane (B109758) (CH₂Cl₂).[5]

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of concentrated hydrogen peroxide (e.g., 90% H₂O₂) dropwise with vigorous stirring.[5] The use of 30% H₂O₂ is also possible for some applications.[1]

-

After the addition is complete, the solution is typically stirred at 0 °C for a short period to ensure complete formation of the peracid before the substrate is added.

-

A buffer, such as disodium (B8443419) hydrogen phosphate (B84403) (Na₂HPO₄) or sodium carbonate (Na₂CO₃), is often added to neutralize the trifluoroacetic acid byproduct, which is highly acidic.[5]

Quantitative Data:

| Precursors | H₂O₂ Concentration | Solvent | Buffer | Typical Application | Reported Product Yield |

| (CF₃CO)₂O | 90% | CH₂Cl₂ | Na₂HPO₄ | Epoxidation of alkenes | Good to excellent |

| (CF₃CO)₂O | 30% | CH₂Cl₂ | Na₂CO₃ | Baeyer-Villiger oxidation | Varies with substrate |

Method 2: Urea-Hydrogen Peroxide (UHP) and Trifluoroacetic Anhydride

To circumvent the hazards associated with highly concentrated hydrogen peroxide, the stable and easily handled solid urea-hydrogen peroxide complex (UHP) can be used as a substitute.[1] This method also provides an anhydrous source of H₂O₂.

Experimental Workflow:

Figure 2: Experimental workflow for TFPAA generation using UHP.

Experimental Protocol:

-

Suspend urea-hydrogen peroxide (UHP) in a suitable solvent like dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add trifluoroacetic anhydride to the cooled suspension with efficient stirring.

-

The mixture is stirred for a period (e.g., 10-15 minutes) to allow for the formation of TFPAA.

-

The substrate is then added to the reaction mixture.

Quantitative Data:

| Precursors | Solvent | Typical Application | Noteworthy Advantage |

| (CF₃CO)₂O, UHP | CH₂Cl₂ | Water-sensitive oxidations | Avoids handling concentrated H₂O₂ |

| (CF₃CO)₂O, UHP | Acetonitrile | Oxidation of sulfides to sulfones | Anhydrous conditions |

Method 3: Trifluoroacetic Acid and Sodium Percarbonate

A significantly safer and more environmentally friendly approach utilizes trifluoroacetic acid and sodium percarbonate, a common ingredient in household cleaning agents.[4][6] This method avoids both concentrated hydrogen peroxide and the highly reactive trifluoroacetic anhydride.

Logical Relationship:

Figure 3: Generation of TFPAA from trifluoroacetic acid and sodium percarbonate.

Experimental Protocol:

-

Dissolve the ketone or other substrate in trifluoroacetic acid.

-

Cool the solution to 0 °C in an ice bath.

-

Gradually add solid sodium percarbonate in portions to the stirred solution. Effervescence (release of CO₂) will be observed.

-

After the addition is complete, the reaction mixture is typically allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC).

-

The workup usually involves dilution with water and extraction of the product with an organic solvent.

Quantitative Data:

| Substrate Example | Product | Reported Yield | Reference |

| Cyclopentanone | δ-Valerolactone | ~50% | [4][6] |

| Various ketones | Corresponding esters | Good to excellent | [7] |

Applications in Organic Synthesis

The in situ generated TFPAA is a versatile oxidizing agent with broad applications.

-

Baeyer-Villiger Oxidation: The oxidation of ketones to esters is a classic application of TFPAA.[1][3] Its high reactivity allows for the oxidation of a wide range of ketones under mild conditions.[3]

-

Epoxidation: TFPAA is highly effective for the epoxidation of alkenes, including those that are electron-deficient and resistant to other peracids.[3]

-

Heteroatom Oxidation: It can readily oxidize heteroatoms, such as converting sulfides to sulfoxides and sulfones, and amines to nitro compounds.[1][2]

Conclusion

The in situ generation of this compound provides a practical and manageable way to utilize this powerful oxidizing agent in the laboratory. By selecting the appropriate method based on the specific requirements of the reaction and safety considerations, researchers can effectively perform a variety of challenging oxidation reactions. The use of safer reagents like urea-hydrogen peroxide and sodium percarbonate represents a significant advancement in the practical application of TFPAA chemistry, making it more accessible for routine laboratory use.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound|Strong Oxidizing Reagent [benchchem.com]

- 3. grokipedia.com [grokipedia.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. ERIC - EJ827391 - The Baeyer-Villiger Oxidation with Trifluoroacetic Acid and Household Sodium Percarbonate, Journal of Chemical Education, 2008-Jun [eric.ed.gov]

- 7. Baeyer-Villiger Oxidation of Ketones to Esters with Sodium Percarbonate/Trifluoroacetic Acid [organic-chemistry.org]

Trifluoroperacetic Acid: A Technical Guide to Stability and Decomposition

For Researchers, Scientists, and Drug Development Professionals

Foreword

Trifluoroperacetic acid (TFPAA) is a potent oxidizing agent with significant utility in organic synthesis, particularly in Baeyer-Villiger oxidations and epoxidations of unreactive alkenes.[1][2][3] However, its high reactivity is intrinsically linked to its instability and potential for hazardous decomposition. This technical guide provides a comprehensive overview of the current understanding of the stability of this compound and its decomposition products, with a focus on providing practical information for laboratory and drug development professionals. Due to the inherent hazards associated with TFPAA, leading to a scarcity of dedicated stability studies in open literature, this guide synthesizes available information, draws parallels from related compounds, and outlines best practices for its safe in situ generation and handling.

Stability of this compound

This compound is a colorless liquid that is not commercially available due to its potential for explosive decomposition.[1][2] It is known to be highly sensitive to heat, shock, and impurities. While comprehensive quantitative data on its stability under various conditions is limited in publicly accessible literature, qualitative observations and data from related compounds provide valuable insights.

Thermal Stability

TFPAA is thermally unstable and should be handled with extreme caution. It can be stored for short periods, reportedly up to several weeks, at low temperatures (-20°C).[4] Elevated temperatures significantly increase the rate of decomposition, which can become dangerously exothermic and lead to a thermal runaway.[5][6][7] It is crucial to avoid heating solutions of TFPAA, especially those containing residual hydrogen peroxide.[4]

Influence of Water and Solvents

The presence of water can influence the stability and reactivity of TFPAA. Anhydrous conditions, often achieved by preparing TFPAA from trifluoroacetic anhydride (B1165640) and a urea-hydrogen peroxide complex, can be advantageous for certain reactions where water might lead to side reactions or affect the stability of the peroxy acid.[1][4] TFPAA is soluble in various organic solvents, including dichloromethane (B109758), acetonitrile, diethyl ether, and sulfolane.[1][4] The choice of solvent can impact reaction kinetics and potentially the stability of the peroxy acid, with less polar solvents sometimes offering better stability for the transition states in oxidation reactions.[1]

Catalytic Decomposition

The decomposition of peroxy acids can be catalyzed by various substances, including transition metal ions. While specific studies on the catalytic decomposition of TFPAA are not widely available, it is a known characteristic of this class of compounds. Contact with incompatible materials, including strong acids, bases, reducing agents, and metals, should be strictly avoided.[7][8]

Decomposition Products of this compound

Detailed experimental studies identifying and quantifying the full range of decomposition products of this compound are not readily found in the scientific literature. However, based on the chemistry of peroxy acids and related fluorinated compounds, a plausible decomposition pathway can be proposed.

A user on a science forum suggested that TFPAA slowly decomposes to carbon dioxide (CO2) and fluoroform (CHF3).[9] While this is an anecdotal source, it aligns with the expected decarboxylation of the peroxy acid. The thermal decomposition of the related compound, trifluoroacetic acid, at high temperatures yields carbon dioxide, difluoromethyl trifluoroacetate, carbon monoxide, and trifluoroacetyl fluoride (B91410).[10] It is important to note that the decomposition of TFPAA is likely to be more complex and energetic than that of trifluoroacetic acid due to the presence of the weak peroxy bond.

Table 1: Postulated Decomposition Products of this compound

| Postulated Product | Chemical Formula | Physical State | Notes |

| Fluoroform | CHF₃ | Gas | A potent greenhouse gas. |

| Carbon Dioxide | CO₂ | Gas | A common product of decarboxylation. |

| Trifluoroacetic Acid | CF₃COOH | Liquid | Potential product from O-O bond homolysis followed by hydrogen abstraction. |

| Oxygen | O₂ | Gas | Expected from the decomposition of the peroxy group. |

| Other Fluorinated Species | - | - | Complex reactions could lead to a variety of other fluorinated hydrocarbons. |

Experimental Protocols

Given the hazardous nature of this compound, it is almost exclusively prepared in situ for immediate use. The following protocols are based on established laboratory methods.

In Situ Preparation of this compound

Method A: From Trifluoroacetic Anhydride and Hydrogen Peroxide

This is a common method for generating TFPAA for immediate use in oxidation reactions.

-

Materials:

-

Trifluoroacetic anhydride (TFAA)

-

Hydrogen peroxide (30-90% solution)

-

Dichloromethane (or other suitable inert solvent)

-

Buffer (e.g., disodium (B8443419) phosphate), if required for the subsequent reaction

-

-

Procedure:

-

In a fume hood, cool a solution of hydrogen peroxide in dichloromethane to 0°C in an ice bath.

-

Slowly add trifluoroacetic anhydride dropwise to the stirred hydrogen peroxide solution, maintaining the temperature at or below 0°C. The reaction is exothermic.

-

After the addition is complete, the resulting solution of this compound is ready for immediate use in the subsequent oxidation step.

-

Method B: From Trifluoroacetic Acid and Urea-Hydrogen Peroxide (Anhydrous Conditions)

This method is employed when anhydrous conditions are necessary.[1][4]

-

Materials:

-

Trifluoroacetic acid (TFA)

-

Urea-hydrogen peroxide complex

-

Inert solvent (e.g., dichloromethane)

-

-

Procedure:

-

Suspend the urea-hydrogen peroxide complex in the chosen inert solvent in a flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add trifluoroacetic acid to the suspension while maintaining the temperature at 0°C.

-

Stir the mixture at 0°C for a specified time to allow for the formation of this compound. The resulting solution can then be used directly.

-

Visualizations

Logical Workflow for In Situ Generation and Use of TFPAA

Caption: Workflow for the in situ generation and immediate use of TFPAA.

Postulated Decomposition Pathway of TFPAA

Caption: Postulated decomposition pathways and products of TFPAA.

Safety Considerations

The handling of this compound requires strict adherence to safety protocols due to its explosive nature and high reactivity.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.

-

Fume Hood: All operations involving TFPAA must be conducted in a well-ventilated chemical fume hood.

-

Temperature Control: Maintain low temperatures (typically 0°C or below) during preparation and use to minimize decomposition.

-

In Situ Generation: Only prepare the amount of TFPAA required for the immediate reaction to avoid storage of this unstable compound.

-

Quenching: After the reaction is complete, any excess TFPAA should be quenched safely. A common method is the slow addition of a reducing agent, such as sodium sulfite (B76179) or sodium thiosulfate (B1220275) solution, while monitoring the temperature.

-

Incompatible Materials: Avoid contact with metals, strong bases, strong acids, and reducing agents.

Conclusion

This compound is a powerful but hazardous reagent. A thorough understanding of its inherent instability is paramount for its safe and effective use in research and development. While detailed quantitative data on its decomposition kinetics are scarce in the public domain, the information presented in this guide, based on available literature and the known chemistry of peroxy acids, provides a framework for its responsible handling. The development of continuous flow methods for the in situ generation and immediate consumption of TFPAA represents a promising approach to mitigate the risks associated with its use in batch processes.[11] Further research into the precise mechanisms and kinetics of its decomposition would be invaluable for enhancing the safety and predictability of reactions involving this potent oxidant.

References

- 1. This compound|Strong Oxidizing Reagent [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Thermal runaway prevention through scalable fabrication of safety reinforced layer in practical Li-ion batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. iris.enea.it [iris.enea.it]

- 8. Decomposition of environmentally persistent trifluoroacetic acid to fluoride ions by a homogeneous photocatalyst in water. | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. The thermal decomposition of trifluoroacetic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 11. electronicsandbooks.com [electronicsandbooks.com]

The Electrophilic Nature of Trifluoroperacetic Acid: A Technical Guide for Researchers

Abstract

Trifluoroperacetic acid (CF₃COOOH), also known as trifluoroperoxyacetic acid (TFPAA), is a highly reactive organofluorine peroxy acid renowned for its potent electrophilic oxidizing capabilities in organic synthesis. Its reactivity, which surpasses that of most other peroxy acids, is attributed to the strong electron-withdrawing effect of the trifluoromethyl group. This guide provides an in-depth technical overview of the core aspects of TFPAA, including its synthesis, physicochemical properties, and the mechanisms of its key electrophilic reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a comprehensive resource for researchers, scientists, and professionals in drug development. While a powerful reagent, TFPAA is also potentially explosive and requires careful handling.

Physicochemical Properties

This compound is a colorless liquid that is typically generated in situ for immediate use due to its instability. The trifluoromethyl group significantly enhances the acidity and electrophilicity of the peroxy acid compared to its non-fluorinated analogs. Key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂HF₃O₃ | |

| Molar Mass | 130.022 g·mol⁻¹ | |

| Appearance | Colorless liquid | |

| Boiling Point | 162 °C (324 °F; 435 K) | |

| 61–62 °C @ 1 Torr | ||

| Density (estimated) | 1.581 g/cm³ | |

| pKa (predicted) | 4.59 | |

| Solubility | Soluble in dichloromethane (B109758), acetonitrile, diethyl ether, sulfolane |

Synthesis and Preparation

Due to its hazardous and explosive nature, TFPAA is not commercially available and must be prepared in the laboratory before use. Several methods have been developed, ranging from the traditional approach using highly concentrated hydrogen peroxide to safer in situ generation techniques.

Experimental Protocol A: Synthesis from Trifluoroacetic Anhydride (B1165640) (TFAA) and H₂O₂

This is a common laboratory method for preparing a solution of TFPAA. It requires careful handling of concentrated hydrogen peroxide.

Warning: Pure or highly concentrated solutions of hydrogen peroxide are extremely hazardous. Mixtures containing residual hydrogen peroxide and trifluoroacetic acid should never be heated.

Methodology:

-

A solution of 90% aqueous hydrogen peroxide is added dropwise to a cooled (0-5 °C), stirring suspension of trifluoroacetic anhydride in a suitable inert solvent, such as dichloromethane (CH₂Cl₂).

-

An excess of trifluoroacetic anhydride is often used to consume the water from the aqueous H₂O₂, producing trifluoroacetic acid (TFA).

-

For reactions sensitive to strong acids, a buffer such as disodium (B8443419) phosphate (B84403) (Na₂HPO₄) is added to the reaction mixture to neutralize the highly acidic TFA byproduct.

-

The resulting solution of TFPAA in CH₂Cl₂ is used directly for subsequent oxidation reactions. The concentration can be determined by iodometric titration.

Experimental Protocol B: In Situ Generation with Sodium Percarbonate (Safer Method)

This method avoids the use of highly concentrated hydrogen peroxide, making it a safer and more accessible alternative for many applications, particularly the Baeyer-Villiger oxidation.

Methodology:

-

Sodium percarbonate (a stable, solid source of H₂O₂) is added to a solution of the substrate in a solvent.

-

Trifluoroacetic acid is then added to the mixture. The TFA reacts with the hydrogen peroxide released from the sodium percarbonate to generate TFPAA in situ.

-

The reaction proceeds as the TFPAA is formed, minimizing the accumulation of the hazardous oxidant. This method has been successfully used in undergraduate laboratory settings, demonstrating its enhanced safety profile.

Experimental Protocol C: Anhydrous Synthesis with Urea-Hydrogen Peroxide

For reactions where the presence of water can lead to undesirable side reactions, an anhydrous form of TFPAA can be generated using urea-hydrogen peroxide adduct (UHP).

Methodology:

-

Urea-hydrogen peroxide is added to a cooled solution of trifluoroacetic anhydride in an anhydrous solvent.

-

The reaction produces a water-free solution of TFPAA, which is advantageous for specific transformations, such as the formation of dioxolanes from certain allyl alcohols where water can promote hemiacetal formation instead.

Advanced Synthesis: Continuous Flow

Given the instability and safety concerns associated with batch processing of TFPAA, continuous flow chemistry has emerged as a superior method for its generation and use. This approach minimizes the accumulation of hazardous TFPAA by generating it in situ just before it is mixed with the substrate stream. Microreactor systems offer excellent heat transfer and precise control over reaction parameters, significantly reducing the risk of thermal runaway and improving reproducibility and scalability.

A typical flow setup involves pumping streams of trifluoroacetic anhydride (or TFA) and a hydrogen peroxide source into a mixing zone, followed by a residence time coil where TFPAA is formed. This stream then converges with the substrate stream in a second reactor coil where the oxidation takes place. This method represents a safer, more efficient, and scalable path for conducting high-impact oxidations with TFPAA.

The Core of Electrophilicity: Reaction Mechanisms and Applications

The potent electrophilic nature of TFPAA drives its utility in a wide range of powerful oxidative transformations. The electron-withdrawing trifluoromethyl group polarizes the peroxy O-O bond, making the terminal oxygen atom highly electron-deficient and thus a powerful electrophile.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is the transformation of a ketone into an ester (or a cyclic ketone into a lactone). TFPAA is one of the most effective reagents for this reaction due to its high reactivity.

Mechanism: The reaction proceeds via a two-stage mechanism. First, the nucleophilic carbonyl oxygen of the ketone attacks the electrophilic terminal oxygen of TFPAA. This is followed by proton transfer to form a tetrahedral intermediate, often called the "Criegee intermediate." The second stage is the rate-determining step, involving the rearrangement of this intermediate. A substituent on the ketone migrates to the adjacent oxygen atom, cleaving the O-O bond and displacing the trifluoroacetate (B77799) anion as a good leaving group.

The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl. The group best able to stabilize a partial positive charge in the transition state migrates preferentially.

Epoxidation of Alkenes (Prilezhaev Reaction)

TFPAA is highly effective for the epoxidation of alkenes, a reaction that forms a three-membered cyclic ether known as an epoxide. A key advantage of TFPAA is its ability to oxidize even electron-deficient double bonds, such as those in α,β-unsaturated esters, which are often unreactive toward less powerful peroxy acids like m-CPBA.

Mechanism: The epoxidation is a concerted, stereospecific reaction. The alkene acts as the nucleophile, and the peroxy acid is the electrophile. The reaction is believed to proceed through a "butterfly" transition state where the oxygen is delivered to the double bond, the O-O bond is cleaved, and a proton is transferred to the carbonyl oxygen of the peroxy acid simultaneously. This syn-addition mechanism means that the stereochemistry of the starting alkene is retained in the epoxide product (i.e., a cis-alkene gives a cis-epoxide).

Heteroatom Oxidation

The electrophilic oxygen of TFPAA readily oxidizes various heteroatoms. This is particularly useful for modifying functional groups in complex molecules. Common transformations include:

-

Sulfur: Sulfides are oxidized first to sulfoxides and then to sulfones.

-

Nitrogen: Primary aromatic amines can be oxidized to nitro compounds, and N-heterocycles (e.g., pyridines) are converted to their corresponding N-oxides.

-

Selenium: Selenoethers are oxidized to selones.

These oxidations are often chemoselective. For instance, in molecules containing both an alkene and a heteroatom, oxidation of the more nucleophilic heteroatom can occur preferentially.

Quantitative Reactivity and Stability Data

The enhanced reactivity of TFPAA has been investigated through kinetic studies. While extensive comparative data is sparse in the literature, specific examples highlight its potency.

| Reaction / Condition | Parameter | Value | Source(s) |

| Baeyer-Villiger of Propanone | Experimental Rate Constant (k) | 1.8 × 10⁻³ L mol⁻¹ s⁻¹ | |

| (Catalyzed by TFA in CH₂Cl₂) | Calculated Rate Constant (k) | 1.00 × 10⁻³ L mol⁻¹ s⁻¹ | |

| TFPAA Stability | Active Oxygen Loss (24h) | 1% | |

| (Prepared via patented ester-catalyzed method) | Active Oxygen Loss (48h) | 3% | |

| Active Oxygen Loss (72h) | 7% |

Summary and Outlook

This compound stands out as a uniquely powerful electrophilic oxidizing agent in the synthetic chemist's toolkit. Its high reactivity, driven by the inductive effect of the CF₃ group, enables transformations that are difficult or impossible with other reagents, such as the oxidation of electron-poor alkenes. While its inherent instability and potential hazards necessitate careful handling and preparation, modern techniques like in situ generation and continuous flow synthesis are making its use safer and more scalable. For researchers and drug development professionals, TFPAA offers a potent method for introducing oxygen atoms with high efficiency and for accessing a variety of valuable structural motifs, from epoxides and lactones to sulfones and N-oxides. Future research will likely focus on expanding its applications in complex molecule synthesis and further refining safe handling protocols, particularly through advancements in flow chemistry.

Trifluoroperacetic Acid: A Technical Guide to Its Pioneering Research and Applications

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of the foundational research on trifluoroperacetic acid (TFPAA), a powerful yet hazardous oxidizing agent. It details the pioneering work of its key developer, summarizes critical experimental data and protocols, and visualizes the fundamental reaction mechanisms.

Introduction to this compound (TFPAA)

This compound (CF₃COOOH), also known as trifluoroperoxyacetic acid (TFPAA), is the peroxy acid analog of trifluoroacetic acid.[1][2] It is recognized as one of the most reactive organic peroxy acids, making it an invaluable reagent for a range of challenging organic oxidation reactions.[1][2][3] Its potent oxidizing power stems from the electron-withdrawing trifluoromethyl group, which enhances the electrophilicity of the peroxy oxygen atom.[1]

Despite its utility, TFPAA is a potentially explosive material and is not commercially available.[2][3][4] Consequently, it is almost always prepared in situ for immediate consumption, a practice that enhances safety by avoiding its isolation and storage.[1][5] This guide focuses on the seminal work that established TFPAA as a key laboratory reagent and details its primary applications.

The Pioneer: William D. Emmons

The introduction and development of this compound as a versatile laboratory reagent were pioneered by American chemist William D. Emmons .[2][3][4][5] In a series of publications starting in 1953, Emmons and his collaborators reported the in situ generation of TFPAA and demonstrated its effectiveness in a variety of powerful oxidative transformations.[2][5] His work transformed the field by providing a method to oxidize substrates that were previously considered unreactive to other peroxy acids.[2][5] Emmons' initial research included the oxidation of aniline (B41778) to nitrobenzene, the Baeyer-Villiger oxidation of ketones, and the epoxidation of alkenes, thereby establishing the foundational applications of this potent reagent.[5][6]

Synthesis of this compound: Experimental Protocols

The hazardous nature of TFPAA necessitates its careful preparation and immediate use. Several methods have been developed for its in situ generation, originating from the work of Emmons.

General Workflow for In Situ Generation and Use

The typical laboratory procedure involves the controlled reaction of a trifluoroacetyl source with an oxygen donor, followed by the introduction of the substrate to be oxidized.

References

The Trifecta of Reactivity: A Technical Guide to the Fundamental Reaction Mechanisms of Trifluoroperacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Trifluoroperacetic acid (TFPAA), a potent oxidizing agent, stands as a cornerstone of modern organic synthesis. Its high reactivity, stemming from the electron-withdrawing trifluoromethyl group, enables a diverse array of transformations, often under mild conditions. This technical guide provides an in-depth exploration of the core reaction mechanisms of TFPAA, offering valuable insights for its effective application in research and development.

Preparation of this compound: Harnessing a Powerful Reagent

Due to its potential explosive nature, this compound is not commercially available and is typically prepared in situ for immediate use.[1] The most common and practical methods involve the reaction of trifluoroacetic acid or its anhydride (B1165640) with a source of hydrogen peroxide.

Experimental Protocol: In Situ Generation of this compound

Method A: From Trifluoroacetic Anhydride and Hydrogen Peroxide

This method is widely employed for generating TFPAA for various oxidation reactions.

-

Materials: Trifluoroacetic anhydride ((CF₃CO)₂O), hydrogen peroxide (30-90% aqueous solution), a suitable organic solvent (e.g., dichloromethane, acetonitrile), and a buffering agent (e.g., disodium (B8443419) phosphate) if required.

-

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve the substrate in the chosen organic solvent.

-

Cool the solution in an ice bath.

-

Slowly add trifluoroacetic anhydride to the solution.

-

Carefully add the hydrogen peroxide solution dropwise to the stirred mixture. The reaction is exothermic and the temperature should be monitored and controlled.

-

After the addition is complete, allow the reaction to proceed at the desired temperature for the appropriate time.

-

-

Safety Note: Concentrated hydrogen peroxide is a strong oxidant and should be handled with extreme care in a fume hood, wearing appropriate personal protective equipment. The reaction is potentially explosive and should not be performed on a large scale without proper safety precautions.[1]

Method B: From Trifluoroacetic Acid and Urea-Hydrogen Peroxide

This method offers a safer alternative by using a solid, anhydrous source of hydrogen peroxide.[1]

-

Materials: Trifluoroacetic acid (CF₃COOH), urea-hydrogen peroxide adduct (UHP), and a suitable organic solvent.

-

Procedure:

-

Suspend the urea-hydrogen peroxide adduct in the chosen organic solvent.

-

Cool the suspension in an ice bath.

-

Slowly add trifluoroacetic acid to the stirred suspension.

-

Allow the mixture to stir at a low temperature to generate the this compound.

-

The substrate can be added directly to this in situ generated solution.

-

Core Reaction Mechanisms: A Detailed Examination

This compound is a versatile oxidizing agent capable of participating in a wide range of transformations, most notably Baeyer-Villiger oxidations, epoxidations of alkenes, and the oxidation of various heteroatoms.

The Baeyer-Villiger Oxidation: From Ketones to Esters and Lactones

The Baeyer-Villiger oxidation is a powerful tool for the synthesis of esters from acyclic ketones and lactones from cyclic ketones. The high reactivity of TFPAA makes it particularly effective for this transformation, often proceeding under mild conditions with high yields.[2]

The reaction proceeds through the formation of a key tetrahedral intermediate, known as the Criegee intermediate.[3] The migratory aptitude of the substituents on the ketone plays a crucial role in determining the regioselectivity of the reaction. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[4]

Diagram 1: The Baeyer-Villiger oxidation mechanism.

Quantitative Data for Baeyer-Villiger Oxidation with TFPAA

| Substrate (Ketone) | Product (Ester/Lactone) | Reaction Conditions | Yield (%) | Reference |

| Cyclohexanone | ε-Caprolactone | TFPAA, CH₂Cl₂, 0°C to rt | 90-95 | [5] |

| Acetophenone | Phenyl acetate | TFPAA, CH₂Cl₂, rt | 85 | [6] |

| Adamantanone | 4-Oxahomoadamantan-5-one | TFPAA, CH₂Cl₂, rt | 92 | [6] |

| Cyclopentanone | δ-Valerolactone | TFPAA (in situ from TFA/NaBO₃), AcOH, 50-55°C | 78 | [7] |

Epoxidation of Alkenes: The Prilezhaev Reaction

The epoxidation of alkenes, also known as the Prilezhaev reaction, is a fundamental transformation in organic synthesis, and TFPAA is a highly effective reagent for this purpose.[1] Its strong electrophilic character allows for the epoxidation of a wide range of alkenes, including electron-deficient ones that are often unreactive towards other peroxy acids.[8][9][10][11]

The reaction proceeds via a concerted mechanism, often depicted as the "butterfly" mechanism, where the peroxyacid delivers an oxygen atom to the double bond in a single step. This concerted nature results in a stereospecific reaction, where the stereochemistry of the starting alkene is retained in the epoxide product.

Diagram 2: The concerted mechanism of alkene epoxidation.

Quantitative Data for Epoxidation with TFPAA

| Substrate (Alkene) | Product (Epoxide) | Reaction Conditions | Yield (%) | Reference |

| Cyclohexene | Cyclohexene oxide | TFPAA, CH₂Cl₂, 0°C | >95 | [1] |

| Styrene | Styrene oxide | TFPAA, CH₂Cl₂, rt | 90 | [8] |

| 1-Octene | 1,2-Epoxyoctane | TFPAA, CH₂Cl₂, 0°C | 85 | [8] |

| Methyl methacrylate | Methyl 2,3-epoxy-2-methylpropanoate | TFPAA, CH₂Cl₂, rt | 75 | [1] |

Heteroatom Oxidation: Expanding the Synthetic Toolbox

This compound is a powerful reagent for the oxidation of various heteroatoms, including nitrogen, sulfur, selenium, and phosphorus. This capability significantly expands its utility in the synthesis of a wide range of functional groups.

Primary aromatic amines can be selectively oxidized to the corresponding nitroarenes in high yields using TFPAA.[7][12][13] The reaction is believed to proceed through the sequential oxidation of the amine to a hydroxylamine (B1172632) and then to a nitroso intermediate, which is further oxidized to the nitro compound.[13]

Diagram 3: Stepwise oxidation of an aromatic amine to a nitroarene.

Quantitative Data for the Oxidation of Anilines to Nitroarenes with TFPAA

| Substrate (Aniline) | Product (Nitroarene) | Reaction Conditions | Yield (%) | Reference |

| Aniline | Nitrobenzene | TFPAA, CH₂Cl₂, 0°C | 83 | [7] |

| p-Toluidine | p-Nitrotoluene | TFPAA, CH₂Cl₂, 0°C | 88 | [7] |

| p-Chloroaniline | p-Chloronitrobenzene | TFPAA, CH₂Cl₂, 0°C | 91 | [7] |

| p-Nitroaniline | p-Dinitrobenzene | TFPAA, CH₂Cl₂, rt | 75 | [7] |

Sulfides can be selectively oxidized to either sulfoxides or sulfones using TFPAA, with the product distribution being controllable by the reaction conditions and stoichiometry of the oxidant.[14][15] The reaction proceeds through a nucleophilic attack of the sulfur atom on the electrophilic oxygen of the peroxy acid.

Experimental Protocol: Selective Oxidation of a Sulfide (B99878) to a Sulfoxide

-

Materials: Sulfide, trifluoroacetic acid, 15% aqueous hydrogen peroxide.

-

Procedure:

-

Dissolve the sulfide (1 equivalent) in trifluoroacetic acid.

-

Cool the solution to 0°C.

-

Slowly add a 15% aqueous solution of hydrogen peroxide (1 equivalent) dropwise to the stirred solution.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, quench the reaction with a reducing agent (e.g., sodium sulfite (B76179) solution) and extract the product with a suitable organic solvent.

-

The crude product can be purified by chromatography.

-

Quantitative Data for the Oxidation of Sulfides with TFPAA

| Substrate (Sulfide) | Product | Reaction Conditions | Yield (%) | Reference |

| Thioanisole | Methyl phenyl sulfoxide | TFPAA (1 eq), CH₂Cl₂, 0°C | 95 | [14] |

| Thioanisole | Methyl phenyl sulfone | TFPAA (2 eq), CH₂Cl₂, 0°C | 98 | [14] |

| Dibenzyl sulfide | Dibenzyl sulfoxide | TFPAA (1 eq), CH₂Cl₂, 0°C | 92 | [15] |

This compound is also capable of oxidizing other heteroatoms such as selenium and phosphorus. Selenides (R-Se-R') are readily oxidized to selenones (R-Se(O)₂-R'), often without the isolation of the intermediate selenoxide. Similarly, phosphines can be oxidized to phosphine (B1218219) oxides. While detailed quantitative data and specific protocols for a wide range of these substrates are less commonly reported, the high reactivity of TFPAA suggests its general applicability for these transformations.

Conclusion

This compound is a powerful and versatile oxidizing agent with a broad spectrum of applications in modern organic synthesis. A thorough understanding of its fundamental reaction mechanisms, including the Baeyer-Villiger oxidation, epoxidation, and heteroatom oxidation, is crucial for its effective and safe utilization. The in situ generation of this reagent provides a practical approach to harnessing its reactivity while minimizing the associated hazards. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers, scientists, and drug development professionals seeking to employ this compound in their synthetic endeavors. Further exploration into the kinetics and substrate scope of TFPAA-mediated reactions will undoubtedly continue to expand its role as a key tool in the construction of complex molecules.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 3. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes [organic-chemistry.org]

- 9. organicreactions.org [organicreactions.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Trifluoroacetic acid-mediated selective oxidation of arylamines to nitroarenes via in situ formed peroxytrifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. General, Practical and Selective Oxidation Protocol for CF3S into CF3S(O) Group - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Solubility of Trifluoroperacetic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoroperacetic acid (TFPAA) is a potent oxidizing agent with significant applications in organic synthesis, particularly in reactions such as Baeyer-Villiger oxidations and epoxidations.[1][2] Despite its utility, the inherent instability and potential explosive nature of TFPAA in its pure form have limited the availability of extensive physical property data, including quantitative solubility in various organic solvents.[1][2] This technical guide provides a comprehensive overview of the known solubility characteristics of TFPAA, detailed protocols for its in situ preparation, a generalized methodology for solubility determination with an emphasis on safety, and visualizations of key reaction pathways.

Solubility of this compound

Quantitative solubility data for this compound in organic solvents is not widely available in the published literature, primarily due to the hazards associated with isolating the pure compound. It is typically prepared and used in situ.[3] However, qualitative solubility in several common organic solvents has been reported.

Table 1: Qualitative Solubility of this compound in Organic Solvents

| Solvent | Chemical Formula | Type | Solubility | Reference |

| Acetonitrile | CH₃CN | Polar Aprotic | Soluble | [1][2] |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble | [1][2] |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble | [1][2] |

| Sulfolane | C₄H₈O₂S | Polar Aprotic | Soluble | [1][2] |

Experimental Protocols

In Situ Preparation of this compound

Given the hazards of handling pure TFPAA, it is most commonly generated within the reaction mixture (in situ). Below are two standard procedures for its preparation.

Protocol 1: From Trifluoroacetic Anhydride (B1165640) and Hydrogen Peroxide

This is a common method for generating TFPAA for immediate use in oxidation reactions.

-

Materials:

-

Trifluoroacetic anhydride ((CF₃CO)₂O)

-

Hydrogen peroxide (30-90% aqueous solution, concentration dependent on reaction requirements)

-

An appropriate organic solvent (e.g., dichloromethane)

-

Buffer (e.g., disodium (B8443419) phosphate, Na₂HPO₄), if required to control pH

-

Round-bottom flask equipped with a magnetic stirrer and a dropping funnel

-

Ice bath

-

-

Procedure:

-

In a round-bottom flask, dissolve the substrate to be oxidized in the chosen organic solvent (e.g., dichloromethane).

-

If buffering is necessary, add the buffer (e.g., disodium phosphate) to the solution.

-

Cool the flask in an ice bath to 0°C.

-

In the dropping funnel, prepare a solution of trifluoroacetic anhydride in the same solvent.

-

Slowly add the trifluoroacetic anhydride solution to the stirred, cooled reaction mixture containing the substrate and hydrogen peroxide.

-

Maintain the temperature at 0-10°C during the addition and for the remainder of the reaction.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR).

-

Upon completion, the reaction is typically quenched by the addition of a reducing agent (e.g., sodium sulfite (B76179) solution).

-

Protocol 2: From Trifluoroacetic Acid and Hydrogen Peroxide–Urea

This method is advantageous when anhydrous conditions are required, as the hydrogen peroxide-urea complex is a solid and provides a water-free source of hydrogen peroxide.[2]

-

Materials:

-

Trifluoroacetic acid (CF₃COOH)

-

Hydrogen peroxide–urea adduct (UHP)

-

An appropriate organic solvent (e.g., dichloromethane)

-

Round-bottom flask with a magnetic stirrer

-

-

Procedure:

-

Suspend the hydrogen peroxide–urea adduct in the chosen organic solvent in a round-bottom flask.

-

Cool the suspension in an ice bath.

-

Slowly add trifluoroacetic acid to the stirred suspension.

-

Allow the mixture to stir at a low temperature for a specified time to generate the TFPAA.

-

The resulting solution of TFPAA can then be used for subsequent oxidation reactions.

-

General Protocol for Solubility Determination of a Hazardous Substance

The following is a generalized protocol that can be adapted for the determination of the solubility of a hazardous and reactive substance like TFPAA. This procedure should be performed with extreme caution in a well-ventilated fume hood and with appropriate personal protective equipment.

-

Principle: A saturated solution of the solute in the solvent is prepared at a constant temperature. A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined.

-

Materials:

-

This compound (to be generated in situ in a small, controlled quantity if a pure sample is not available and cannot be handled safely)

-

The organic solvent of interest

-

A temperature-controlled shaker or bath

-

Small, sealable glass vials

-

A micro-syringe

-

A pre-weighed collection vial

-

A vacuum oven or a gentle stream of inert gas for evaporation

-

-

Procedure:

-

Preparation of Saturated Solution:

-

In a small, sealable vial, add a small, accurately weighed amount of the solvent.

-

Gradually add small, known quantities of TFPAA to the solvent while agitating the mixture at a constant temperature in a shaker or bath.

-

Continue adding TFPAA until a small amount of undissolved solute remains, indicating that the solution is saturated.

-

Allow the mixture to equilibrate for an extended period (e.g., 24 hours) at a constant temperature to ensure saturation.

-

-

Sample Collection:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a precise volume of the clear, supernatant (saturated solution) using a micro-syringe.

-

-

Solvent Evaporation and Mass Determination:

-

Dispense the collected supernatant into a pre-weighed, dry collection vial.

-

Carefully evaporate the solvent under reduced pressure in a vacuum oven at a low temperature or by passing a gentle stream of an inert gas (e.g., nitrogen) over the solution. This must be done with extreme care to avoid rapid decomposition of the TFPAA.

-

Once the solvent is completely removed, re-weigh the collection vial containing the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved TFPAA is the final mass of the vial minus the initial mass of the empty vial.

-

Solubility can be expressed in various units, such as grams per 100 mL of solvent or moles per liter.

-

-

Visualizations of Key Processes

In Situ Synthesis of this compound

Caption: In situ synthesis of this compound.

Baeyer-Villiger Oxidation Mechanism

Caption: Mechanism of the Baeyer-Villiger oxidation.

Prilezhaev Epoxidation Workflow

Caption: Workflow of the Prilezhaev epoxidation.

References

Trifluoroperacetic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoroperacetic acid (TFPAA) is a powerful yet unstable organofluorine oxidizing agent that has carved a significant niche in modern organic synthesis. Characterized by the condensed structural formula CF₃COOOH, it is the peroxy acid analog of trifluoroacetic acid.[1] Due to its high reactivity, attributed to the strong electron-withdrawing effect of the trifluoromethyl group, TFPAA is capable of oxidizing a wide range of functional groups, often where other peroxy acids fail.[1][2] This guide provides an in-depth overview of its nomenclature, chemical properties, synthesis, and key applications, with a focus on detailed experimental protocols and reaction mechanisms. As it is a potent and potentially explosive substance, this document also emphasizes safe handling procedures. TFPAA is typically prepared in situ for immediate use, a critical safety measure to avoid its isolation and storage.[1][2]

Nomenclature and Chemical Properties

This compound is known by several names, and its identification is standardized by its CAS number. A summary of its nomenclature and key physical and chemical properties is provided below.

Table 1: Nomenclature and Identifiers for this compound

| Identifier Type | Value |

| CAS Number | 359-48-8 |

| Preferred IUPAC Name | Trifluoroethaneperoxoic acid |

| Other Names | Peroxytrifluoroacetic acid, Trifluoroperoxyacetic acid, TFPAA |

| Molecular Formula | C₂HF₃O₃ |

| Molecular Weight | 130.02 g/mol |

| Condensed Structural Formula | CF₃COOOH |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Appearance | Colorless liquid |

| Boiling Point | 162 °C (324 °F; 435 K) |

| Solubility | Soluble in acetonitrile, dichloromethane (B109758), diethyl ether, and sulfolane |

| Reactivity | Reacts readily with water. Potentially explosive, especially when heated in the presence of residual hydrogen peroxide. |

Note: Data is for the substance in its standard state at 25 °C and 100 kPa.[1]

In Situ Generation of this compound

Due to its instability, this compound is not commercially available and must be prepared in the laboratory immediately before use.[1] Several methods for its in situ generation have been developed, each with its own advantages depending on the specific requirements of the subsequent reaction, such as the need for anhydrous conditions.

From Trifluoroacetic Anhydride (B1165640) and Hydrogen Peroxide

This is a common method for generating TFPAA. The reaction of trifluoroacetic anhydride with concentrated hydrogen peroxide produces the peroxy acid.[2]

Experimental Protocol:

-

In a three-necked round-bottomed flask equipped with a stirring bar, an internal thermometer, and a reflux condenser, add urea·H₂O₂ (1.2 equivalents).

-

Add dichloromethane (CH₂Cl₂) as the solvent.

-

Cool the slurry to 2 ± 1 °C using an ice-salt bath with slow stirring.

-

Slowly add trifluoroacetic anhydride (10 equivalents) to the mixture over approximately 5 minutes. The internal temperature may rise temporarily.

-

Stir the mixture at 2 ± 1 °C for 1 hour to generate the this compound in situ.

-

The resulting solution is then ready for the addition of the substrate to be oxidized.

Caution: This reaction generates bis(trifluoroacetyl)peroxide as a reactive intermediate, which can be explosive. It is crucial to handle with care and ensure proper quenching after the reaction.

From Trifluoroacetic Acid and Sodium Percarbonate

A safer and more convenient method utilizes trifluoroacetic acid and sodium percarbonate, a stable and inexpensive solid that acts as a source of anhydrous hydrogen peroxide.[3] This method obviates the need for an additional buffer as sodium carbonate is generated as a byproduct.[1]

Experimental Protocol:

-

Dissolve the ketone substrate in trifluoroacetic acid in a suitable reaction flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium percarbonate to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the required duration.

-

Upon completion, the reaction is worked up by pouring it into water and extracting the product with an organic solvent.

The workflow for these in situ generation methods can be visualized as follows:

Key Applications in Organic Synthesis

This compound is a premier reagent for several important oxidative transformations in organic synthesis. Its high reactivity makes it particularly useful for substrates that are resistant to other oxidizing agents.[1][2]

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is the conversion of a ketone to an ester, or a cyclic ketone to a lactone.[4] TFPAA is one of the most effective reagents for this transformation due to its high acidity.[4]

General Reaction Mechanism:

The reaction proceeds through the formation of a Criegee intermediate, followed by the migration of a substituent from the carbonyl carbon to the adjacent oxygen atom.

Experimental Protocol for the Oxidation of Cyclopentanone (B42830) to δ-Valerolactone:

This protocol is adapted from a procedure developed for introductory organic chemistry laboratories, highlighting a safe and effective method.[3][5]

-

In a suitable flask, add cyclopentanone (1 equivalent).

-

Add trifluoroacetic acid as the solvent.

-

Cool the mixture in an ice bath to 0 °C.

-

Gradually add sodium percarbonate (OxiClean or a similar product can be used as the source) to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

Pour the reaction mixture into a separatory funnel containing water.

-

Extract the aqueous layer with dichloromethane (3 x 25 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield δ-valerolactone. A typical yield for this procedure is around 50%.[3][5]

Table 3: Migratory Aptitude in Baeyer-Villiger Oxidations

The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the substituents on the ketone. The group that is more able to stabilize a positive charge migrates preferentially.

| Migratory Aptitude | |

| Highest | tertiary alkyl > cyclohexyl > secondary alkyl, benzyl (B1604629) > aryl > primary alkyl > methyl |

| Lowest |

Epoxidation of Alkenes

This compound is highly effective for the epoxidation of alkenes, a reaction also known as the Prilezhaev reaction.[1] Its high reactivity allows for the successful epoxidation of electron-deficient alkenes that are typically unreactive towards other peroxy acids.[1][2]

General Reaction Mechanism:

The peroxy acid transfers an oxygen atom to the double bond of the alkene in a concerted step, forming an epoxide.

Experimental Protocol for the Epoxidation of 1-Dodecene (B91753):

This procedure describes the epoxidation followed by in-situ hydrolysis to form the corresponding diol.

-

Prepare a solution of this compound in situ in dichloromethane as described in section 2.1.

-

To this solution, add 1-dodecene (1 equivalent) at 0 °C.

-

Allow the reaction to proceed at room temperature, monitoring by TLC for the disappearance of the starting material.

-

For the formation of the diol, trifluoroacetic acid is added to the reaction mixture, and after the epoxidation is complete, the mixture is treated with acidic methanol.

-

The reaction is then worked up by neutralizing the acid, extracting the product with an organic solvent, and purifying by chromatography.

Safety and Handling

This compound is a strong oxidizing agent and is potentially explosive.[1] It is also corrosive and irritating to the skin, eyes, and mucous membranes. Therefore, all manipulations should be carried out in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.

-

Preparation: Always prepare TFPAA in situ and use it immediately. Do not attempt to isolate and store it.

-

Temperature Control: Reactions involving TFPAA, especially its generation, should be performed at low temperatures (typically 0 °C) to control the reaction rate and prevent decomposition.

-

Quenching: After the reaction is complete, any excess peroxy acid should be carefully quenched. A common method is to add a reducing agent such as sodium sulfite (B76179) or sodium thiosulfate (B1220275) solution.

-

Waste Disposal: All waste containing residual TFPAA or other peroxides must be quenched before disposal according to institutional guidelines for hazardous waste.

Conclusion